molecular formula C7H14N2O B13635562 rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine

rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine

Cat. No.: B13635562
M. Wt: 142.20 g/mol
InChI Key: WLBRGEHVDQKNGJ-NKWVEPMBSA-N
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Description

rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine is a chemical compound with a unique structure that combines elements of both pyridine and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a pyridine derivative and a morpholine derivative, which are reacted together in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to the formation of various halogenated derivatives .

Scientific Research Applications

rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of lysosomal pH, affecting cellular processes and enzyme activities. The compound’s structure allows it to interact with various biomolecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine is unique due to its specific stereochemistry and the combination of pyridine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[3,4-b][1,4]oxazine

InChI

InChI=1S/C7H14N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h6-9H,1-5H2/t6-,7+/m0/s1

InChI Key

WLBRGEHVDQKNGJ-NKWVEPMBSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1NCCO2

Canonical SMILES

C1CNCC2C1NCCO2

Origin of Product

United States

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